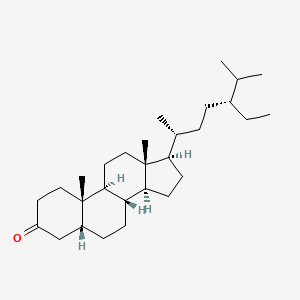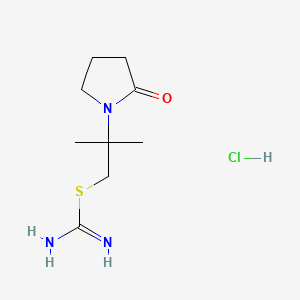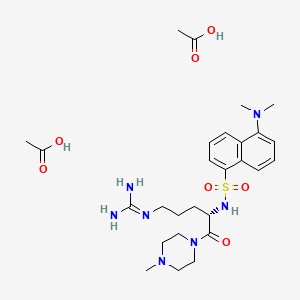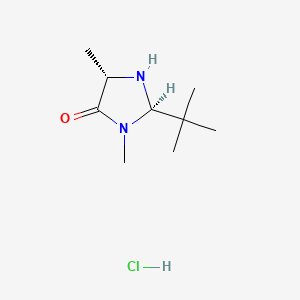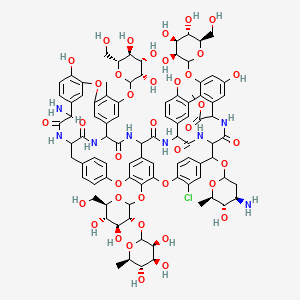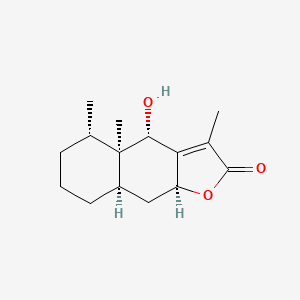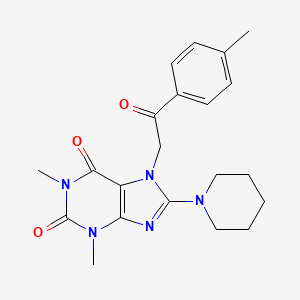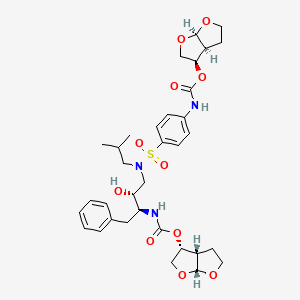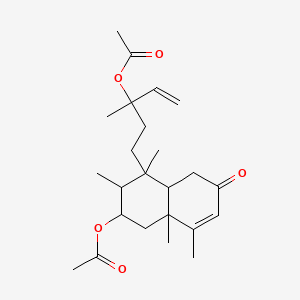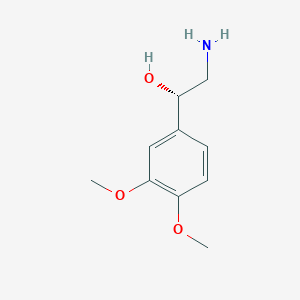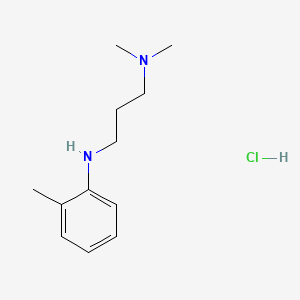
1,3-Propanediamine, N,N-dimethyl-N'-o-tolyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride: is an organic compound with a complex structure that includes both amine and aromatic functionalities. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride can be synthesized through several methods. One common route involves the reaction of 1,3-propanediamine with N,N-dimethyl-o-toluidine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Lacks the aromatic ring, making it less versatile in certain reactions.
N,N-Dimethyl-o-toluidine: Contains the aromatic ring but lacks the propanediamine backbone.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride is unique due to its combination of an aromatic ring and a propanediamine backbone, allowing it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90358-90-0 |
|---|---|
Molekularformel |
C12H21ClN2 |
Molekulargewicht |
228.76 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(2-methylphenyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3;/h4-5,7-8,13H,6,9-10H2,1-3H3;1H |
InChI-Schlüssel |
GEGRTONLKBQJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


